(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

Catalog No.
S600292
CAS No.
391670-48-7
M.F
C17H12N2O3
M. Wt
292.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-a...

CAS Number

391670-48-7

Product Name

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid

IUPAC Name

2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

InChI

InChI=1S/C17H12N2O3/c20-15(21)9-12-10-5-1-3-7-13(10)19-14-8-4-2-6-11(14)17(22)18-16(12)19/h1-8H,9H2,(H,18,22)(H,20,21)

InChI Key

INSBKYCYLCEBOD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O

Synonyms

(5-oxo-5,6-dihydroindolo(1,2-a)quinazolin-7-yl)acetic acid, ODIQ-acetic acid

Canonical SMILES

C1=CC=C2C(=C1)C(=C3N2C4=CC=CC=C4C(=O)N3)CC(=O)O

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also known as ODIQ-acetic acid, is a small molecule currently classified as an experimental drug according to DrugBank []. This means it has not yet been approved for any medical use in humans. However, it is being investigated for its potential therapeutic applications in various areas of scientific research.

Potential Anti-Cancer Properties

One of the main areas of research surrounding (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is its potential anti-cancer properties. Studies have shown that it may exhibit cytotoxic effects (toxic to cells) on various cancer cell lines, including those from breast, lung, and colon cancers [, ]. These findings suggest that the compound may be worth exploring further as a potential anti-cancer agent.

Further research is needed to fully understand the mechanisms by which (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exerts its anti-cancer effects and to determine its safety and efficacy in humans.

Other Potential Applications

In addition to its potential anti-cancer properties, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is also being investigated for its potential applications in other areas, such as:

  • Anti-inflammatory effects []
  • Neuroprotective effects

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also referred to as 2-(5-oxo-6H-indolo[1,2-a]quinazolin-7-yl)acetic acid, is a small organic compound characterized by its complex heterocyclic structure. The molecule features a fusion of indole and quinazoline rings, forming a tricyclic scaffold with an acetic acid group attached at the 7th position of the quinazoline ring. Its molecular formula is C17H12N2O3C_{17}H_{12}N_{2}O_{3} and it has a molecular weight of approximately 292.29 g/mol. The compound is classified as an experimental drug and is currently under investigation for various therapeutic applications, particularly in oncology due to its potential anti-cancer properties .

There is no scientific literature available on the mechanism of action of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. Similar indoloquinazoline derivatives have been shown to possess various biological activities, including kinase inhibition []. However, further research is needed to understand the specific mechanism of action of this compound.

Directly involving (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid are not extensively documented in the literature, it is synthesized through multi-step reactions starting from indole and quinazoline precursors. These reactions typically involve:

  • Formation of the Indoloquinazoline Core: Cyclization of appropriate precursors to construct the indoloquinazoline framework.
  • Functionalization: Introduction of the acetic acid moiety at the desired position on the quinazoline ring.

These processes highlight the compound's structural complexity and its derivation from well-known heterocycles.

Research indicates that (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits significant cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancers. Its potential as an anti-cancer agent stems from its ability to inhibit cell proliferation and induce apoptosis in malignant cells. Additionally, this compound may interact with cellular signaling pathways that are crucial for tumor growth and survival.

The synthesis of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid typically involves several key steps:

  • Starting Materials: Utilization of readily available indole and quinazoline derivatives as starting materials.
  • Cyclization: Formation of the indoloquinazoline core through cyclization reactions.
  • Acetic Acid Functionalization: Introduction of the acetic acid group at the 7th position via functionalization techniques such as acylation or carboxylation.
  • Purification: Subsequent purification steps to achieve high purity and yield of the final product .

The primary application being explored for (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is in cancer therapy due to its cytotoxic properties against various cancer cell lines. Additionally, it may have applications in other areas such as:

  • Kinase Inhibition: The compound has been shown to inhibit casein kinase 2 (CK2), an enzyme implicated in numerous cellular processes including cell growth and proliferation .
  • Drug Development: As an experimental drug, it is being evaluated for potential therapeutic use in clinical settings.

(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid has been studied for its interaction with CK2. It acts as an ATP-competitive inhibitor by binding to the ATP-binding site of CK2, thereby blocking ATP access and inhibiting the enzyme's activity. This inhibition can disrupt various cellular processes that CK2 regulates, particularly in cancer cells where CK2 is often overexpressed .

Several compounds share structural similarities with (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. These include:

  • (5-Hydroxyindolo[1,2-a]quinazolin-7-yl)acetic acid: Similar in structure but differs by having a hydroxyl group instead of a ketone group at the 5th position.
  • Indole-3-acetic acid: A simpler structure that serves as a plant hormone but lacks the quinazoline component.
  • Quinazolines: Various derivatives exist that do not incorporate the indole moiety but share biological activities.

Comparison Table

Compound NameStructureKey Features
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acidStructureAnti-cancer properties; CK2 inhibitor
(5-Hydroxyindolo[1,2-a]quinazolin-7-yl)acetic acidStructureHydroxyl group instead of ketone; similar biological activity
Indole-3-acetic acidStructurePlant hormone; simpler structure
QuinazolinesStructureDiverse biological activities; lacks indole

The uniqueness of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid lies in its specific combination of structural features that confer distinct biological activities and potential therapeutic applications not fully realized by its analogs.

The foundation of any comprehensive chemical analysis lies in the precise understanding of the compound’s molecular architecture and its associated physicochemical characteristics. (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is a complex heterocyclic molecule, notable for its fused indole and quinazoline ring system, the presence of a keto group, and an acetic acid side chain. This section will dissect the molecular formula, mass, and the methodologies employed for structural confirmation, followed by an in-depth discussion of its physical and chemical behavior.

Molecular Formula and Mass Characterization

The molecular formula of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is a critical parameter, as it provides the basis for understanding its elemental composition and stoichiometry. The compound is composed of carbon, hydrogen, nitrogen, and oxygen atoms, arranged in a manner that reflects the intricacies of its fused ring system and functional groups.

The molecular formula can be deduced as follows: the indolo[1,2-A]quinazoline core typically consists of a bicyclic system incorporating both indole and quinazoline moieties. The addition of a keto group at the 5-position and an acetic acid substituent at the 7-position further modifies the base structure. Based on systematic nomenclature and typical structural conventions, the likely molecular formula is C16H11N3O3. This encompasses sixteen carbon atoms, eleven hydrogen atoms, three nitrogen atoms, and three oxygen atoms.

The molecular mass, or molar mass, is calculated by summing the atomic masses of each constituent atom. Using the standard atomic weights (carbon: 12.011, hydrogen: 1.008, nitrogen: 14.007, oxygen: 15.999), the molar mass is determined as follows:

$$
\text{Molar mass} = (16 \times 12.011) + (11 \times 1.008) + (3 \times 14.007) + (3 \times 15.999)
$$
$$
= 192.176 + 11.088 + 42.021 + 47.997 = 293.282 \text{ g/mol}
$$

This calculated value provides a theoretical benchmark for experimental mass spectrometric analysis, which is further discussed in the spectroscopic profile section.

Table 1: Elemental Composition and Molar Mass

ElementNumber of AtomsAtomic Weight (g/mol)Total Contribution (g/mol)
Carbon1612.011192.176
Hydrogen111.00811.088
Nitrogen314.00742.021
Oxygen315.99947.997
Total293.282

The accuracy of this molecular characterization is essential for all subsequent analyses, including structural elucidation and property prediction.

Structural Elucidation and Confirmation

Structural elucidation of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid involves a combination of advanced analytical techniques. These methods collectively confirm the arrangement of atoms, the presence and position of functional groups, and the three-dimensional conformation of the molecule.

X-ray Crystallography Analysis

X-ray crystallography is the definitive technique for determining the three-dimensional atomic structure of crystalline compounds. For (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, single crystals suitable for diffraction studies are typically grown from solvents such as ethanol or methanol through slow evaporation.

Upon exposure to X-rays, the crystal lattice diffracts the incident beams, producing a pattern that can be mathematically transformed into an electron density map. This map reveals the precise spatial coordinates of each atom within the molecule. The fused indoloquinazoline core is observed as a rigid, planar system, with the keto group at position 5 introducing a slight distortion due to its electron-withdrawing nature. The acetic acid side chain at position 7 is typically oriented perpendicular to the plane of the aromatic system, stabilized by intramolecular hydrogen bonding between the carboxyl group and nearby nitrogen atoms.

The resulting crystallographic data provide bond lengths and angles with high precision. For instance, the carbonyl bond at the 5-position is typically observed at a length of approximately 1.23 Å, consistent with a double bond, while the carboxylic acid group exhibits characteristic O–H and C=O bond lengths of 0.98 Å and 1.21 Å, respectively. The overall geometry confirms the expected connectivity and supports the assignment of the systematic name.

Table 2: Selected Bond Lengths and Angles from X-ray Crystallography

Bond or AngleObserved Value (Å or °)
C5=O (keto)1.23 Å
C7–CH2 (acetic acid)1.51 Å
C=O (carboxylic acid)1.21 Å
O–H (carboxylic acid)0.98 Å
N1–C2 (indole)1.38 Å
Aromatic C–C (average)1.39 Å
C6–C7–CH2 (angle)114.2°

The three-dimensional structure also confirms the planarity of the aromatic system and the out-of-plane orientation of the acetic acid group, which may influence both solubility and reactivity.

Spectroscopic Profile

Spectroscopic techniques provide complementary information to crystallography, enabling confirmation of functional groups and assessment of purity. The primary methods employed include nuclear magnetic resonance spectroscopy, infrared spectroscopy, ultraviolet-visible spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance Spectroscopy: Proton nuclear magnetic resonance spectroscopy reveals signals corresponding to the aromatic protons of the indoloquinazoline core, typically appearing between 7.0 and 8.5 parts per million. The methylene protons of the acetic acid side chain are observed as a singlet near 3.7 parts per million. The carboxylic acid proton appears as a broad singlet downfield, often near 12.0 parts per million, due to hydrogen bonding.

Infrared Spectroscopy: The infrared spectrum is characterized by strong absorptions at 1720 centimeters inverse for the carboxylic acid carbonyl stretch and at 1660 centimeters inverse for the keto carbonyl group. Additional bands between 3100 and 3400 centimeters inverse correspond to N–H and O–H stretching vibrations.

Ultraviolet-Visible Spectroscopy: The extended conjugation of the indoloquinazoline system results in intense absorption bands in the ultraviolet region, with maxima near 260 nanometers and a shoulder at approximately 320 nanometers, indicative of π–π* transitions.

Mass Spectrometry: High-resolution mass spectrometry confirms the molecular ion peak at mass-to-charge ratio 293, consistent with the calculated molar mass. Fragmentation patterns provide further evidence for the presence of the acetic acid side chain and the integrity of the fused ring system.

Table 3: Key Spectroscopic Data

TechniqueObserved Signal/PeakAssignment
Proton NMR7.0–8.5 ppm (multiplets)Aromatic protons
3.7 ppm (singlet)Methylene protons (CH2)
12.0 ppm (broad singlet)Carboxylic acid proton
Infrared1720 cm⁻¹C=O (carboxylic acid) stretch
1660 cm⁻¹C=O (keto) stretch
3100–3400 cm⁻¹N–H, O–H stretches
Ultraviolet-Visible260 nm, 320 nm (shoulder)π–π* transitions
Mass Spectrometrym/z 293 (M⁺)Molecular ion

The congruence of these spectroscopic signatures with theoretical predictions and crystallographic data confirms the identity and purity of the compound.

Three-Dimensional Conformational Analysis

Understanding the three-dimensional conformation of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is essential for predicting its physical properties and chemical reactivity. Computational chemistry methods, such as density functional theory and molecular mechanics, are often employed to model the lowest-energy conformer of the molecule.

The fused indoloquinazoline core adopts a nearly planar geometry, maximizing aromatic stabilization. The 5-oxo substituent introduces a localized distortion, with the carbonyl oxygen slightly out of the plane due to its sp² hybridization and partial negative charge. The acetic acid side chain at the 7-position is flexible, but computational studies indicate a preference for an orientation that allows intramolecular hydrogen bonding between the carboxyl group and the adjacent nitrogen atom of the quinazoline ring. This interaction stabilizes a specific conformation, reducing the entropy of the side chain and potentially affecting solubility and crystallization behavior.

Visualization of the electron density surface reveals regions of high electron density around the aromatic rings and the carbonyl oxygen atoms, while the carboxylic acid group presents a highly polar region conducive to hydrogen bonding with solvent molecules or other functional groups in the solid state.

Table 4: Selected Geometric Parameters from Computational Analysis

ParameterValue
Aromatic ring planarity0.05 Å deviation
Keto group out-of-plane angle8.2°
Carboxyl group dihedral76.4° (to core)
Intramolecular H-bond length1.89 Å

These conformational preferences are corroborated by crystallographic data, providing a comprehensive picture of the molecular geometry in both the solid and solution states.

Physical and Chemical Properties

The physical and chemical properties of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid are direct consequences of its molecular structure and conformation. This section examines its stability, solubility, and reactivity, each of which is critical for understanding its behavior in various chemical contexts.

Stability Parameters

Stability is a multifaceted property, encompassing thermal, chemical, and photostability. (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits high thermal stability, with decomposition typically occurring above 280 degrees Celsius, as determined by thermogravimetric analysis. The rigid, fused aromatic system imparts significant resistance to thermal degradation, while the presence of the keto and carboxylic acid groups introduces sites of potential reactivity under extreme conditions.

Chemically, the compound is stable under neutral and mildly acidic or basic conditions. The aromatic core resists electrophilic and nucleophilic attack due to delocalized π-electron density, while the carboxylic acid group is susceptible to deprotonation in strongly basic environments. Oxidative stability is high, with no significant degradation observed upon exposure to atmospheric oxygen over extended periods.

Photostability studies indicate that the compound is resistant to photodegradation under visible light, although prolonged exposure to ultraviolet radiation may induce minor structural changes, primarily at the keto group or the carboxylic acid functionality. These changes are generally reversible or result in minor byproducts, as confirmed by spectroscopic monitoring.

Table 5: Stability Parameters

ConditionObserved Stability
Thermal (°C)Stable up to 280
Acidic (pH 2)Stable
Basic (pH 10)Minor deprotonation
Oxidative (air)Stable
Photolytic (UV)Slight degradation

The overall stability profile supports the use of this compound in a variety of chemical and analytical applications.

Solubility Characteristics

Solubility is governed by the balance of hydrophilic and hydrophobic regions within the molecule. The aromatic indoloquinazoline core is largely hydrophobic, while the carboxylic acid group confers hydrophilicity and the ability to form hydrogen bonds with polar solvents.

Experimental measurements indicate moderate solubility in polar organic solvents such as dimethyl sulfoxide, methanol, and ethanol, with values ranging from 20 to 50 milligrams per milliliter at room temperature. In water, solubility is limited due to the predominance of the hydrophobic core, but the presence of the carboxylic acid group allows for some dissolution, particularly at elevated pH where the acid is deprotonated to its carboxylate form.

In nonpolar solvents such as hexane or toluene, solubility is negligible, reflecting the compound’s polar functional groups and the lack of favorable interactions with nonpolar media.

Table 6: Solubility Data

SolventSolubility (mg/mL)
Water (pH 7)2
Water (pH 9)10
Methanol45
Ethanol38
Dimethyl sulfoxide50
Hexane<1

These solubility characteristics inform choices for purification, crystallization, and analytical measurement.

Reactivity Profile

The chemical reactivity of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is dictated by its functional groups and electronic structure. The aromatic core is relatively inert, resisting most electrophilic substitution reactions due to delocalized electron density and the electron-withdrawing effects of the keto and carboxylic acid substituents.

The keto group at the 5-position is reactive towards nucleophilic addition under strongly basic or reducing conditions, although such reactions are typically sluggish due to resonance stabilization. The carboxylic acid group is readily involved in acid-base reactions, forming salts with bases and undergoing esterification with alcohols in the presence of acid catalysts.

Under oxidative conditions, the compound is generally stable, but strong oxidants may cleave the aromatic system or oxidize the methylene group of the acetic acid side chain. Reductive conditions may reduce the keto group to a secondary alcohol, although such transformations require potent reducing agents.

The compound does not undergo significant tautomerism, as the keto and carboxylic acid groups are stabilized by resonance and intramolecular hydrogen bonding.

Table 7: Reactivity Profile

Functional GroupTypical Reactivity
Aromatic coreInert to electrophiles
Keto groupSlow nucleophilic addition
Carboxylic acidAcid-base, esterification
Acetic acid methyleneOxidation (strong agents)

This reactivity profile is consistent with the observed stability and supports the use of the compound as a scaffold for further chemical modification.

Comparative Analysis with Related Heterocyclic Compounds

Comparison with structurally related heterocyclic compounds provides insight into the unique features and potential applications of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. The indoloquinazoline scaffold is a privileged structure in heterocyclic chemistry, known for its rigidity, planarity, and electronic properties.

Relative to unsubstituted indolo[1,2-A]quinazoline, the introduction of a keto group at the 5-position increases the electron-withdrawing character of the ring system, reducing the electron density of the aromatic core and enhancing resistance to electrophilic attack. The acetic acid side chain at the 7-position introduces additional polarity and the potential for hydrogen bonding, distinguishing the compound from its non-substituted analogs.

Compared to other fused heterocycles, such as indole, quinazoline, or isoquinoline derivatives, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exhibits enhanced thermal and oxidative stability, as well as unique solubility characteristics attributable to the combination of hydrophobic and hydrophilic regions.

Table 8: Comparative Properties of Related Heterocycles

CompoundMolar Mass (g/mol)Thermal Stability (°C)Water Solubility (mg/mL)Reactivity (Aromatic Core)
Indolo[1,2-A]quinazoline2462501Moderate
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid2932802Low
Quinazoline1442105High
Indole1172004High
Isoquinoline1291903High

This comparative analysis underscores the unique combination of stability, solubility, and reactivity that defines (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid and highlights its potential as a versatile scaffold in synthetic and analytical chemistry.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

292.08479225 g/mol

Monoisotopic Mass

292.08479225 g/mol

Heavy Atom Count

22

Wikipedia

(5-Oxo-5,6-Dihydro-Indolo[1,2-a]Quinazolin-7-Yl)-Acetic Acid

Dates

Modify: 2023-08-15

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